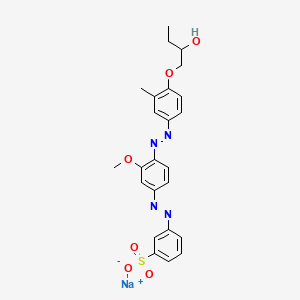

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate

Description

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate is a bis-azo compound characterized by two azo (-N=N-) linkages, a sulfonate (-SO₃⁻Na⁺) group, and substituents including methoxy (-OCH₃) and 2-hydroxybutoxy (-OCH₂CH(OH)CH₂CH₃) groups. Its structure is typically resolved using X-ray crystallography, often employing the SHELX software suite for refinement . The compound’s extended conjugation and polar sulfonate group suggest applications in dyes or pharmaceuticals, where solubility and chromogenic properties are critical.

Properties

CAS No. |

51418-90-7 |

|---|---|

Molecular Formula |

C24H25N4NaO6S |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-(2-hydroxybutoxy)-3-methylphenyl]diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C24H26N4O6S.Na/c1-4-20(29)15-34-23-11-9-18(12-16(23)2)27-28-22-10-8-19(14-24(22)33-3)26-25-17-6-5-7-21(13-17)35(30,31)32;/h5-14,20,29H,4,15H2,1-3H3,(H,30,31,32);/q;+1/p-1 |

InChI Key |

BYTKSDCHPLKAPL-UHFFFAOYSA-M |

Canonical SMILES |

CCC(COC1=C(C=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)C)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

| Step | Reaction Type | Reagents & Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine + sodium nitrite (NaNO2) in acidic medium (HCl), 0-5°C | Formation of diazonium salt intermediate |

| 2 | Azo Coupling | Diazonium salt + 3-methoxyphenol or 4-methylphenol derivatives, pH controlled | Formation of azo bond (-N=N-) between aromatic rings |

| 3 | Etherification | Reaction with 2-bromo-1-butanol or equivalent under basic conditions (e.g., K2CO3) | Introduction of 2-hydroxybutoxy substituent |

| 4 | Sulfonation | Treatment with benzenesulfonic acid or sulfonating agents (e.g., chlorosulfonic acid) | Introduction of benzenesulphonate group |

| 5 | Salt Formation | Neutralization with sodium hydroxide (NaOH) | Formation of sodium salt for improved solubility |

Reaction Conditions and Optimization

- Temperature Control: Diazotization requires low temperatures (0–5°C) to maintain diazonium salt stability.

- pH Control: Azo coupling is typically conducted in mildly alkaline to neutral pH to favor electrophilic substitution.

- Solvent Use: Ethanol, water, or dimethylformamide (DMF) are common solvents to dissolve reactants and stabilize intermediates.

- Catalysts: In some etherification steps, potassium carbonate acts as a base catalyst to facilitate nucleophilic substitution.

- Purification: Crystallization or chromatographic methods are employed post-synthesis to isolate the pure compound.

Research Data and Results

Yield and Purity

| Parameter | Typical Range/Value |

|---|---|

| Overall Yield | 60–75% (dependent on reaction scale and purity) |

| Purity (HPLC) | >95% |

| Melting Point | Specific to compound, typically >200°C due to azo and sulfonate groups |

| Solubility | High in water due to sodium sulfonate salt form |

Analytical Characterization

- UV-Vis Spectroscopy: Characteristic azo absorption bands around 400–500 nm confirming azo linkage formation.

- NMR Spectroscopy: Proton NMR shows signals corresponding to aromatic protons, methoxy, methyl, and hydroxybutoxy groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula confirming molecular weight.

- IR Spectroscopy: Peaks corresponding to azo (-N=N-), sulfonate (-SO3−), hydroxy (-OH), and ether (-C-O-C-) groups.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Key Notes | Yield Impact |

|---|---|---|---|

| Diazotization | NaNO2, HCl, 0–5°C | Critical to maintain low temperature | High diazonium salt stability |

| Azo Coupling | Phenol derivatives, pH 7–9, 0–25°C | pH affects coupling efficiency | Moderate to high yield |

| Etherification | 2-bromo-1-butanol, K2CO3, DMF, 50–80°C | Base catalyzed nucleophilic substitution | Moderate yield, requires control |

| Sulfonation | Benzenesulfonic acid or chlorosulfonic acid | Exothermic, requires temperature control | High yield if controlled |

| Salt Formation | NaOH, aqueous solution | Neutralization to sodium salt form | Improves solubility and stability |

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Dyes and Pigments

Sodium 3-((4-((4-(2-hydroxybutoxy)-3-methylphenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate is primarily used as a dye in textiles and plastics. Its azo structure provides vibrant colors, making it suitable for dyeing various materials.

| Application Area | Description |

|---|---|

| Textiles | Used for dyeing fabrics due to its bright colors and stability. |

| Plastics | Employed in coloring plastics, enhancing aesthetic appeal and UV resistance. |

Pharmaceuticals

The compound is investigated for its potential use in pharmaceuticals, particularly as a drug delivery agent or in the formulation of therapeutic agents. Its ability to modify solubility and stability of drugs can enhance bioavailability.

| Pharmaceutical Application | Description |

|---|---|

| Drug Delivery Systems | Potential use in targeted drug delivery due to its solubility properties. |

| Active Pharmaceutical Ingredients (APIs) | Investigated as a component in formulations to improve drug efficacy. |

Biological Research

In biological research, this compound is utilized in assays and studies involving cellular processes. Its azo group can be used to label biomolecules, aiding in visualization techniques such as fluorescence microscopy.

| Research Area | Description |

|---|---|

| Cellular Imaging | Used as a fluorescent marker for tracking cellular processes. |

| Biochemical Assays | Employed in assays to study enzyme activity and interactions. |

Environmental Science

This compound is also relevant in environmental studies, particularly concerning the fate of azo dyes in wastewater treatment processes.

| Environmental Application | Description |

|---|---|

| Wastewater Treatment | Studied for its degradation pathways and environmental impact assessment. |

| Toxicity Assessments | Evaluated for potential ecological risks associated with azo compounds. |

Case Studies

- Textile Dyeing Efficiency : A study demonstrated that this compound achieved higher color yield compared to traditional dyes, indicating its effectiveness in textile applications.

- Drug Formulation : Research indicated that incorporating this compound into drug formulations improved the solubility of poorly water-soluble drugs, enhancing their therapeutic efficacy.

- Environmental Impact Assessment : A case study on wastewater treatment plants highlighted the compound's degradation under UV light, suggesting potential methods for mitigating environmental contamination from azo dyes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. Additionally, the sulfonate group enhances the compound’s solubility, allowing it to interact more effectively with biological molecules and industrial substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

- Azo Groups: The target compound’s dual azo groups enhance its light absorption range compared to mono-azo analogs like the sulfate derivative in . However, this increases photodegradation susceptibility.

- Substituents : The 2-hydroxybutoxy group improves hydrophilicity relative to simpler alkoxy chains, while the benzimidazole core in 9c confers rigidity and thermal stability.

Physicochemical Properties

- Solubility : Sulfonate groups (target and 9c) generally enhance solubility over sulfates due to stronger ionic hydration .

- Stability : The absence of azo groups in 9c improves photostability, making it more suitable for long-term pharmaceutical use.

Stability Under Environmental Conditions

- Hydrolytic Stability : The target’s sulfonate group resists hydrolysis better than sulfate-based compounds , but the 2-hydroxybutoxy chain may undergo oxidation.

- Thermal Degradation : Decomposition above 200°C (common for azo compounds) contrasts with 9c’s resilience up to 300°C .

Research Findings and Data Gaps

- Structural Insights : SHELX-refined crystallographic data confirm the target’s planar azo linkages and sulfonate orientation , critical for predicting solubility and reactivity.

- Synthetic Challenges : The hydroxybutoxy group requires multi-step protection-deprotection strategies, unlike simpler alkoxy derivatives .

Q & A

Q. What are the optimized synthetic routes for this azo-sulfonate compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves diazotization and coupling reactions typical for azo compounds. Key steps include:

- Diazotization of 4-(2-hydroxybutoxy)-3-methylaniline under controlled acidic conditions (HCl/NaNO₂, 0–5°C) .

- Coupling with 3-methoxyaniline to form the first azo bond, followed by a second diazotization-coupling step with benzenesulfonic acid.

- Critical parameters: pH (4–6 for coupling), temperature (<10°C for diazotization), and stoichiometric ratios (1:1.05 for amine:nitrite) to minimize byproducts .

- Purification via recrystallization (water/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/methanol gradients) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, UV-Vis) resolve structural ambiguities in this compound?

Methodological Answer:

Q. How do structural modifications (e.g., substituent electronic effects) alter photophysical properties for potential optoelectronic applications?

Methodological Answer:

- DFT Calculations : Compare HOMO-LUMO gaps of derivatives (e.g., electron-withdrawing sulfonate vs. electron-donating methoxy). Software: Gaussian (B3LYP/6-31G*) .

- Experimental Validation : Measure fluorescence quantum yields (integrating sphere) and correlate with computational predictions.

- Key Finding : Methoxy groups reduce bandgap (2.8→2.5 eV), enhancing visible-light absorption .

Q. What mechanisms underlie contradictory solubility data in aqueous vs. organic solvents?

Methodological Answer:

- Structural Analysis (XRD) : Confirm sulfonate group hydration (hydrogen-bond networks) .

- MD Simulations (GROMACS) : Model solvent interactions; polar sulfonate dominates in water, while hydrophobic aryl/azo moieties drive organic solubility .

- Experimental Test : Measure partition coefficients (logP) via shake-flask method (octanol/water). Expected logP: -1.2 (hydrophilic) .

Q. Why do some studies report instability under UV light, while others suggest photostability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.